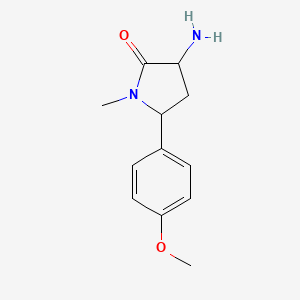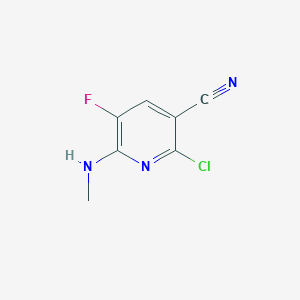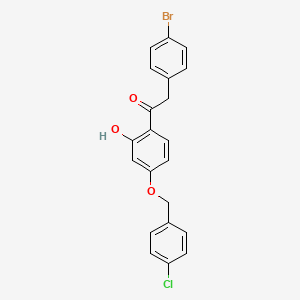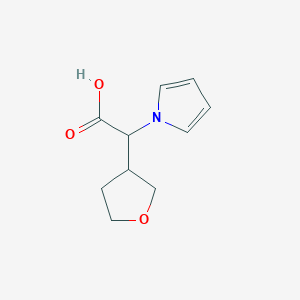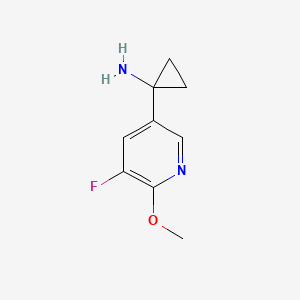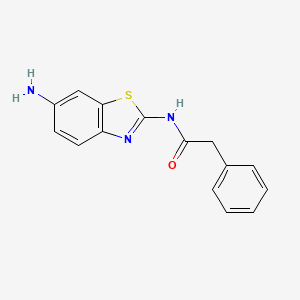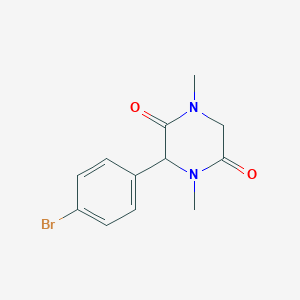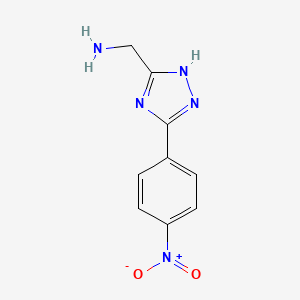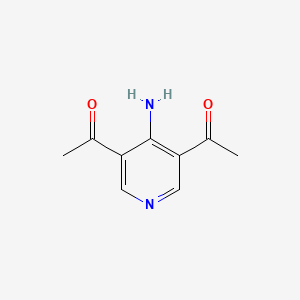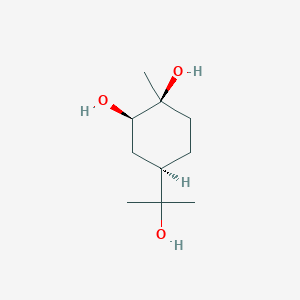
(1S,2R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Menthane-1,3,8-triol: is an organic compound with the chemical formula C10H20O3 . It is a colorless liquid with a refreshing minty odor. This compound is known for its antimicrobial, analgesic, and anti-inflammatory properties, making it a valuable ingredient in various personal care products such as toothpaste, mouthwash, chewing gum, and oral sprays .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogen Transfer Reaction: One method involves the hydrogen transfer reaction using p-menthol.
Nitration and Reduction: Another method involves the nitration of p-menthol followed by reduction to obtain p-Menthane-1,3,8-triol.
Industrial Production Methods: The industrial production of p-Menthane-1,3,8-triol typically involves the chemical synthesis from p-menthol. The process is optimized to ensure high yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Menthane-1,3,8-triol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of various organic compounds.
- Acts as a chiral building block in asymmetric synthesis.
Biology:
- Studied for its antimicrobial properties against various pathogens.
- Investigated for its potential use in developing new antibiotics.
Medicine:
- Explored for its analgesic and anti-inflammatory effects.
- Potential use in topical formulations for pain relief and inflammation reduction.
Industry:
- Incorporated in personal care products for its refreshing and antimicrobial properties.
- Used in the flavor and fragrance industry for its minty aroma .
Mechanism of Action
The mechanism of action of p-Menthane-1,3,8-triol involves its interaction with microbial cell membranes, leading to disruption and eventual cell death. Its analgesic and anti-inflammatory effects are attributed to its ability to modulate pain receptors and reduce the production of inflammatory mediators .
Comparison with Similar Compounds
p-Menthane-3,8-diol: Known for its insect repellent properties.
Menthol: Widely used for its cooling sensation and flavoring properties.
Carvone: Used in flavoring and as a fragrance component.
Uniqueness: p-Menthane-1,3,8-triol stands out due to its combination of antimicrobial, analgesic, and anti-inflammatory properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H20O3 |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(1S,2R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3/t7-,8-,10+/m1/s1 |
InChI Key |
KANCZQSRUGHECB-MRTMQBJTSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H](C[C@H]1O)C(C)(C)O)O |
Canonical SMILES |
CC1(CCC(CC1O)C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


